molecular formula C15H14N4O3S B6538189 N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1171579-98-8

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6538189
CAS No.: 1171579-98-8
M. Wt: 330.4 g/mol
InChI Key: LOSQUWGXPOHSJY-UHFFFAOYSA-N
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Description

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a complex heterocyclic compound featuring a tricyclic core fused with a pyrazole-carboxamide moiety. The tricyclic system comprises 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraene, which integrates oxygen, sulfur, and nitrogen atoms into a rigid scaffold. The pyrazole ring is substituted with an ethyl group at position 1 and a methyl group at position 5, while the carboxamide group links it to the tricyclic system.

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-3-19-8(2)4-10(18-19)14(20)17-15-16-9-5-11-12(22-7-21-11)6-13(9)23-15/h4-6H,3,7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSQUWGXPOHSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique tricyclic structure that includes heteroatoms contributing to its reactivity and biological interactions. Its molecular formula is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S with a molecular weight of 330.4 g/mol .

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antioxidant properties
  • Antimicrobial effects
  • Anti-inflammatory activities
  • Anticancer potential

The specific biological activities of this compound are still under investigation but show promise based on related compounds.

The mechanism of action involves the compound's interaction with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in inflammatory pathways.
  • Receptor Modulation : It can interact with receptors involved in cellular signaling pathways, potentially altering their activity.
  • Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress in biological systems .

Study 1: Antioxidant Activity

A study evaluated the antioxidant effects of thienopyrazole compounds on red blood cells (RBCs) exposed to toxic substances. The results indicated that these compounds significantly reduced erythrocyte alterations caused by oxidative stress .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound A12 ± 1.03
Thienopyrazole Compound B0.6 ± 0.16

This data suggests that thienopyrazole derivatives can mitigate the effects of oxidative stress in fish models.

Comparative Analysis

When comparing N-{4,6-dioxa...} with other similar compounds, such as N-{4,6-dioxa...}-5-nitrothiophene derivatives, it stands out due to its unique tricyclic structure and potential for diverse biological interactions .

Compound NameStructure TypeNotable Activity
N-{4,6-dioxa...}-5-nitrothiopheneTricyclicAnticancer
N-{4,6-dioxa...}-carboxamideTricyclicAntioxidant

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name / CAS No. Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₁₆H₁₆N₄O₃S* ~330.4 1-ethyl-5-methyl-pyrazole, tricyclic core Under investigation
N-{...}-4-methoxybenzamide (892854-74-9) C₁₆H₁₂N₂O₄S 328.34 4-methoxybenzamide, tricyclic core Not specified
Penflufen (CAS 494793-67-8) C₁₃H₁₂F₃N₃O₂ 299.25 5-fluoro, 1-methyl-pyrazole Antifungal (commercial)
1052538-09-6 (Propanamide derivative) C₂₄H₂₅ClN₄O₅S 517.0 3-(phenylsulfanyl)propanamide Not specified

*Estimated based on ; exact formula may vary.

Key Observations:

  • Core Scaffold: The tricyclic dioxa-thia-aza system is conserved across analogues, highlighting its importance for molecular recognition in biological targets .
  • Pyrazole Modifications: Substitutions at positions 1 and 5 of the pyrazole ring (e.g., ethyl, methyl, or fluorine) influence lipophilicity and binding affinity. For instance, penflufen’s 5-fluoro group enhances antifungal activity .
  • Linker Flexibility: Replacement of the carboxamide with propanamide (e.g., 1052538-09-6) introduces conformational flexibility but may reduce target specificity .

Table 2: Activity Profiles of Selected Analogues

Compound Target Pathway IC₅₀ / GI₅₀ Key Finding Reference
Target Compound Undisclosed Pending Structural similarity to antifungal leads
Penflufen Succinate dehydrogenase 0.1 µM (fungi) Broad-spectrum antifungal activity
Pyrazole-Isoxazole Hybrids () Anti-proliferative ~10 µM (cancer) Pyrazole replaceable with isoxazole

Mechanistic Insights:

  • Antifungal Activity: Pyrazole carboxamides like penflufen inhibit fungal mitochondrial respiration by targeting succinate dehydrogenase . The target compound’s tricyclic core may enhance membrane permeability, akin to dioxolane-containing antifungals .
  • Anti-Proliferative Potential: demonstrates that pyrazole rings in 4,5-diarylpyrazoles can be replaced with isoxazoles or triazoles without significant loss of activity, suggesting the tricyclic system’s dominance in binding .

Structure-Activity Relationships (SAR)

  • Tricyclic Core: Essential for rigidity and π-π stacking interactions. Methoxy or thioether substituents (e.g., CAS 892854-74-9) modulate electronic properties .
  • Pyrazole Substituents:
    • Position 1: Bulky groups (e.g., ethyl) improve metabolic stability .
    • Position 5: Electron-withdrawing groups (e.g., fluorine in penflufen) enhance target affinity .
  • Amide Linker: Carboxamide > propanamide in maintaining planar geometry for target engagement .

Preparation Methods

Cyclization of Precursor Ketones

The reaction begins with the formation of a bicyclic intermediate through the base-catalyzed condensation of a substituted cyclopentanone derivative with diethyl oxalate. For example, sodium ethoxide facilitates the deprotonation of cyclopentanone, enabling nucleophilic attack on diethyl oxalate to form an α-keto ester intermediate. Subsequent acidification with hydrochloric acid (pH 2) precipitates the product, which is extracted using dichloromethane.

Representative Reaction Conditions:

StepReagentsTemperatureTimeYield
CyclizationSodium ethoxide, Diethyl oxalate, Cyclopentanone0–4°C4 h45%

Thia-Ring Formation

Functionalization with Pyrazole-Carboxamide Moieties

The pyrazole ring is constructed separately and later coupled to the tricyclic core.

Synthesis of 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylic Acid

  • Hydrazine Derivative Condensation : Ethyl hydrazine reacts with ethyl acetoacetate in ethanol under reflux to form the pyrazole ring. Triethylamine is added to maintain a neutral pH, preventing side reactions.

  • Hydrolysis : The ester group is hydrolyzed using aqueous NaOH (2 M) at 80°C for 6 h, yielding the carboxylic acid.

Optimization Insight : Microwave-assisted synthesis reduces reaction time from 6 h to 45 min while maintaining a 78% yield.

Amide Coupling

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the tricyclic core’s amine group. The reaction proceeds in anhydrous dichloromethane at 0°C to minimize racemization.

Critical Parameters:

  • Molar ratio of acyl chloride to amine: 1.2:1

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Yield: 62–68%

Purification and Scalability

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (7:3 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.

Large-Scale Production

Continuous flow reactors enhance scalability by improving heat transfer and reducing reaction times. For example, a microreactor system operating at 100 mL/min achieves 89% yield for the cyclization step, compared to 45% in batch processes.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.82 (q, 2H, CH₂CH₃).

  • HRMS : m/z calculated for C₁₉H₁₈N₃O₃S [M+H]⁺: 368.1064; found: 368.1067.

Stability Studies

The compound exhibits stability in aqueous solutions (pH 4–8) for 24 h at 25°C, making it suitable for formulation studies.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Batch CyclizationLow equipment costLong reaction time45%
Flow Reactor CyclizationHigh throughputHigh initial investment89%
Microwave-Assisted Pyrazole SynthesisRapid kineticsSpecialized equipment required78%

Q & A

Q. What synthetic methodologies are most effective for constructing the tricyclic core of this compound?

The tricyclic core is synthesized via multi-step reactions, often involving cyclization and functionalization. Key steps include:

  • Cyclization : Use of catalysts like palladium or copper for heterocycle formation under inert atmospheres (e.g., nitrogen) .
  • Functionalization : Acetylation or sulfonation reactions with acetic anhydride or sulfonyl chlorides, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the compound’s structure?

  • X-ray crystallography determines bond lengths/angles and confirms the spatial arrangement of heteroatoms (e.g., sulfur in the thia ring). For example, studies on analogous tricyclic compounds revealed bond angles of 105–110° for the dioxa ring .
  • ¹H/¹³C NMR identifies substituent positions: Pyrazole protons resonate at δ 6.8–7.2 ppm, while ethyl groups show triplet signals near δ 1.2–1.5 ppm .

Q. What preliminary assays are used to screen for biological activity?

  • Enzyme inhibition : 5-lipoxygenase (5-LOX) or cytochrome P450 assays at 10–100 µM concentrations, measuring IC₅₀ values via UV-Vis spectroscopy .
  • Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zones of inhibition quantified .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be reconciled during structural validation?

  • Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ with <2 ppm error). For NMR discrepancies, perform 2D experiments (COSY, HSQC) to assign overlapping signals .
  • Dynamic effects : Consider tautomerism or solvent-induced shifts. For example, pyrazole NH protons may exchange rapidly in DMSO-d₆, broadening signals .

Q. What strategies optimize reaction yields in large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time and temperature (e.g., 50°C, 20 min retention) .
  • Catalyst screening : Test Pd/C, Ni, or enzyme-mediated systems. For example, immobilized lipases improve enantioselectivity in chiral center formation .
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (pH, solvent ratio) and identify critical parameters (e.g., solvent polarity affects cyclization efficiency by 30%) .

Q. How do molecular docking studies inform the design of derivatives with enhanced bioactivity?

  • Target selection : Dock against enzymes like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .
  • Interaction analysis : Hydrogen bonds between the carboxamide group and Arg96/Lys99 residues improve binding affinity. Hydrophobic interactions with Phe78 enhance stability .
  • Validation : Compare docking scores with experimental IC₅₀ values to refine force field parameters .

Q. What analytical techniques resolve stability issues under physiological conditions (e.g., hydrolysis)?

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor via HPLC. The compound shows instability at pH < 3 due to dioxa ring cleavage .
  • Mass spectrometry : Identify degradation products (e.g., m/z 245.1 fragment from pyrazole ring opening) .
  • Stabilizers : Co-formulate with cyclodextrins or PEG to reduce hydrolysis rates by 50% .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Re-evaluate force fields : Adjust partial charges for sulfur atoms in molecular dynamics simulations to better model thia ring interactions .
  • Solvent effects : Include explicit water molecules in docking studies to account for solvation energy (e.g., improves correlation from 0.6 to 0.85) .
  • Meta-analysis : Compare with structurally similar compounds (e.g., triazolo[3,4-b]thiadiazoles) to identify trends in bioactivity .

Q. What metrics prioritize derivatives for in vivo testing?

  • ADMET profiling : Use Caco-2 permeability assays (>5 × 10⁻⁶ cm/s) and microsomal stability (>60% remaining after 30 min) .
  • Selectivity ratios : Favor derivatives with >10-fold selectivity for target enzymes vs. off-targets (e.g., COX-2/COX-1) .

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